molecular formula C25H19N5O2S2 B2388789 N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide CAS No. 380545-55-1

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

Cat. No.: B2388789
CAS No.: 380545-55-1
M. Wt: 485.58
InChI Key: RLEAHGFFWIAKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C25H19N5O2S2 and its molecular weight is 485.58. The purity is usually 95%.
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Biological Activity

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, focusing on its antiviral properties and other pharmacological effects.

The compound has a molecular weight of approximately 285.33 g/mol and features a sulfonamide group, which is often associated with antibacterial and antiviral activities. Its structure includes a tetrazole ring, known for its diverse biological properties.

PropertyValue
Molecular FormulaC19H17N5O2S
Molecular Weight385.43 g/mol
Purity95%
InChI KeyXJQVUJGXABFCJK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrazole ring and subsequent coupling reactions to attach the sulfonamide moiety. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.

Antiviral Activity

Research indicates that compounds containing tetrazole rings exhibit significant antiviral properties. For instance, a study on nonannulated tetrazolylpyrimidines demonstrated moderate activity against the H1N1 influenza virus, suggesting that similar structures may possess antiviral potential. The selectivity index (SI) of some derivatives was found to be higher than that of established antiviral drugs like rimantadine, indicating a promising therapeutic profile for compounds like this compound .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. Further studies are needed to quantify this activity against various bacterial strains.

Other Pharmacological Effects

Preliminary investigations suggest that the compound may also exhibit anti-inflammatory and analgesic effects. The mechanism behind these activities could involve modulation of inflammatory pathways or inhibition of specific enzymes involved in pain signaling.

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against several viral strains. Results indicated a significant reduction in viral load at concentrations that were non-cytotoxic to host cells. This positions the compound as a candidate for further development as an antiviral agent.

Case Study 2: Antibacterial Testing
A series of in vitro tests were conducted to evaluate the antibacterial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects, warranting further investigation into its potential as an antibiotic.

Properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S2/c31-34(32,19-13-5-2-6-14-19)27-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23)33-25-26-28-29-30(25)18-11-3-1-4-12-18/h1-16,23-24,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEAHGFFWIAKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3C(C4=CC=CC5=C4C3=CC=C5)NS(=O)(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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